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Compound of Interest

Compound Name: 1-Ethyl-1-cyclopentene

Cat. No.: B1583899 Get Quote

A Comprehensive Spectroscopic Guide to 1-Ethyl-1-
cyclopentene
This technical guide provides an in-depth overview of the spectroscopic data for 1-Ethyl-1-
cyclopentene (CAS No: 2146-38-5), a cyclic alkene of interest in organic synthesis and

material science. This document is intended for researchers, scientists, and professionals in

drug development, offering a centralized resource for its structural characterization through

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS).

Molecular Structure
IUPAC Name: 1-ethylcyclopent-1-ene Molecular Formula: C₇H₁₂ Molecular Weight: 96.17 g/mol

Spectroscopic Data
The following sections present the key spectroscopic data for 1-Ethyl-1-cyclopentene,

organized for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a

molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons,

while the splitting patterns (multiplicity) reveal the number of neighboring protons.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

5.34 t (triplet) 1H =CH (vinylic proton)

2.22 m (multiplet) 4H Allylic CH₂

1.98 q (quartet) 2H =C-CH₂-CH₃

1.76 quintet 2H CH₂

0.96 t (triplet) 3H -CH₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information on the carbon skeleton of the molecule. The chemical shifts

are characteristic of the type of carbon atom (sp³, sp², sp).

Chemical Shift (ppm) Carbon Type Assignment

146.4 sp² =C(CH₂CH₃)

120.9 sp² =CH

33.1 sp³ Allylic CH₂

30.5 sp³ Allylic CH₂

23.4 sp³ =C-CH₂-CH₃

22.9 sp³ CH₂

12.8 sp³ -CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation at specific wavenumbers.
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Wavenumber (cm⁻¹) Intensity Assignment

3040 Medium =C-H stretch

2960-2850 Strong C-H stretch (alkane)

1650 Medium C=C stretch

1460 Medium C-H bend (alkane)

810 Medium =C-H bend (alkene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in the determination of its elemental composition and structure. The

mass-to-charge ratio (m/z) of the ions is measured.

m/z Relative Intensity (%) Assignment

96 45 [M]⁺ (Molecular Ion)

81 100 [M-CH₃]⁺ (Base Peak)

67 85 [M-C₂H₅]⁺

53 30 [C₄H₅]⁺

41 60 [C₃H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 1-Ethyl-1-cyclopentene is dissolved in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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The solution is homogenized by gentle vortexing.

¹H NMR Acquisition:

Instrument: A 300 MHz or higher field NMR spectrometer.

Solvent: Chloroform-d (CDCl₃).

Temperature: 298 K.

Pulse Sequence: A standard single-pulse experiment.

Number of Scans: 16-32 scans are typically acquired to ensure a good signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃

at 7.26 ppm).

¹³C NMR Acquisition:

Instrument: A 75 MHz or higher field NMR spectrometer.

Solvent: Chloroform-d (CDCl₃).

Temperature: 298 K.

Pulse Sequence: A standard proton-decoupled pulse sequence.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to

the low natural abundance of ¹³C.

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Data Processing: The FID is Fourier transformed, phased, and baseline corrected. Chemical

shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
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Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

A drop of neat 1-Ethyl-1-cyclopentene is placed on the surface of a clean, dry salt plate

(e.g., NaCl or KBr).

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

FTIR Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty salt plates is recorded and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization (GC-MS):

A dilute solution of 1-Ethyl-1-cyclopentene in a volatile solvent (e.g., dichloromethane or

hexane) is prepared.

The sample is injected into a Gas Chromatograph (GC) for separation.

The eluent from the GC column is directly introduced into the ion source of the Mass

Spectrometer.

Electron Ionization (EI) is typically used, with electrons accelerated to 70 eV.

Mass Analysis:
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Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a

quadrupole or time-of-flight (TOF) analyzer.

Mass Range: A typical scan range of m/z 40-200 is used.

Data Acquisition: The mass spectrum is recorded as the compound elutes from the GC

column.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound like 1-Ethyl-1-cyclopentene.
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Caption: Workflow for the spectroscopic characterization of 1-Ethyl-1-cyclopentene.
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To cite this document: BenchChem. [spectroscopic data for 1-Ethyl-1-cyclopentene (NMR,
IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583899#spectroscopic-data-for-1-ethyl-1-
cyclopentene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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